![molecular formula C13H13N3O3 B1421275 Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate CAS No. 1187385-80-3](/img/structure/B1421275.png)
Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate
Overview
Description
Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate typically involves the condensation of appropriate aldehydes, acetoacetates, and urea under acidic conditions. For instance, a common method involves the reaction of 3-methoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of concentrated hydrochloric acid, followed by heating to reflux for several hours .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. The process involves the use of large reactors for the condensation reaction, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promising biological activities, particularly in the inhibition of viral replication and cancer cell proliferation.
Antiviral Activity
Recent studies have demonstrated that pyrimidine derivatives can inhibit viral RNA polymerase activity. For instance, compounds derived from this compound have been evaluated for their ability to inhibit influenza virus RNA polymerase heterodimerization, showcasing potential as antiviral agents .
Anticancer Properties
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study assessed the anticancer activity of synthesized compounds against six human cancer cell lines, revealing that some derivatives possess significant cytotoxicity while maintaining low toxicity towards normal fibroblasts .
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical pathways, allowing for the generation of diverse derivatives with tailored biological activities.
Regioselective Synthesis Techniques
Efficient one-step procedures for synthesizing 7-aryl-5-methyl and 5-aryl-7-methyl derivatives have been developed. These methods utilize reactions involving 3,5-diamino-1,2,4-triazole with substituted aryl compounds, yielding products with excellent regioselectivity and high yields .
Case Studies
Several case studies illustrate the practical applications of this compound in drug discovery and development.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis, thereby protecting neuronal cells.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
- Methyl 2-amino-4-(4-methoxyphenyl)pyrimidine-5-carboxylate
- Methyl 2-amino-4-(3-hydroxyphenyl)pyrimidine-5-carboxylate
- Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate
Comparison: Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it has shown promising neuroprotective and anti-inflammatory properties, making it a valuable compound for further research and development .
Biological Activity
Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological effects, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound has the following molecular formula: C13H13N3O3, with a molecular weight of approximately 253.26 g/mol. Its structure features a pyrimidine ring substituted with a methoxyphenyl group and a carboxylate moiety, which contributes to its biological activity.
Neuroprotective Effects
this compound exhibits neuroprotective properties by inhibiting endoplasmic reticulum (ER) stress and apoptosis in neuronal cells. It acts on various signaling pathways, particularly by inhibiting the NF-kB inflammatory pathway, which reduces the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α (TNF-α) .
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions characterized by excessive inflammation. Its interaction with molecular targets involved in inflammation suggests potential applications in neurodegenerative diseases and traumatic brain injuries .
In Vitro Studies
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Cytotoxicity and Anti-proliferative Effects
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound's IC50 values indicate its potency in inhibiting cell proliferation:- MCF-7: IC50 = 12.5 µM
- MDA-MB-231: IC50 = 15.0 µM
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Mechanistic Insights
The anti-proliferative effects are attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. This is facilitated through the activation of pro-apoptotic pathways while downregulating anti-apoptotic proteins .
Case Studies
A notable study investigated the compound's effects on neurodegenerative models, showing significant improvement in neuronal survival rates under stress conditions. The findings suggest that this compound could be beneficial in developing treatments for diseases such as Alzheimer's and Parkinson's .
Comparative Analysis with Similar Compounds
Compound Name | Structure | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Structure | 12.5 (MCF-7), 15.0 (MDA-MB-231) | ER stress inhibition, NF-kB pathway modulation |
Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate | Structure | 20.0 (MCF-7) | Nucleotide synthesis inhibition |
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | Structure | 25.0 (MCF-7) | Cell proliferation inhibition |
This table illustrates the comparative biological activity of this compound against similar compounds, highlighting its superior efficacy in specific cancer cell lines.
Properties
IUPAC Name |
methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-9-5-3-4-8(6-9)11-10(12(17)19-2)7-15-13(14)16-11/h3-7H,1-2H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYXIJYLNGGLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674842 | |
Record name | Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-80-3 | |
Record name | Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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